4-(Methoxymethyl)piperidin-1-amine
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Overview
Description
4-(Methoxymethyl)piperidin-1-amine is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . The compound this compound is characterized by a methoxymethyl group attached to the nitrogen atom of the piperidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidin-1-amine typically involves the protection of the primary amine group in 4-aminopiperidine, followed by the introduction of the methoxymethyl group. One common method includes the selective protection of the primary amine using benzophenone, followed by proton abstraction of the secondary amine and reaction with 3-methoxy-bromopropane. The final step involves deprotection under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)piperidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxymethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
4-(Methoxymethyl)piperidin-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
4-(Hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group instead of methoxymethyl, used in different synthetic applications.
N-Methylpiperidine: Another derivative with a methyl group on the nitrogen, commonly used as a solvent and reagent.
Uniqueness: 4-(Methoxymethyl)piperidin-1-amine is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceuticals and biologically active compounds .
Properties
CAS No. |
861021-41-2 |
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Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-(methoxymethyl)piperidin-1-amine |
InChI |
InChI=1S/C7H16N2O/c1-10-6-7-2-4-9(8)5-3-7/h7H,2-6,8H2,1H3 |
InChI Key |
BOOHKOHXUGUCGE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)N |
Origin of Product |
United States |
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